2-[2-(1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione

Positional isomerism Physicochemical characterization Structure-property relationships

2-[2-(1,3-Thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione (CAS 250258-56-1) is a heterocyclic compound belonging to the phthalimide-thiazole hybrid class, characterized by a phthalimide (isoindole-1,3-dione) core linked via an ethyl bridge to an unsubstituted 1,3-thiazole ring at the 4-position. Its molecular formula is C13H10N2O2S with a molecular weight of 258.30 g/mol.

Molecular Formula C13H10N2O2S
Molecular Weight 258.3
CAS No. 250258-56-1
Cat. No. B2864728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione
CAS250258-56-1
Molecular FormulaC13H10N2O2S
Molecular Weight258.3
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CSC=N3
InChIInChI=1S/C13H10N2O2S/c16-12-10-3-1-2-4-11(10)13(17)15(12)6-5-9-7-18-8-14-9/h1-4,7-8H,5-6H2
InChIKeyBOSVYXCOEKBACV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-[2-(1,3-Thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione (CAS 250258-56-1): Phthalimide-Thiazole Hybrid Scaffold for Medicinal Chemistry


2-[2-(1,3-Thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione (CAS 250258-56-1) is a heterocyclic compound belonging to the phthalimide-thiazole hybrid class, characterized by a phthalimide (isoindole-1,3-dione) core linked via an ethyl bridge to an unsubstituted 1,3-thiazole ring at the 4-position . Its molecular formula is C13H10N2O2S with a molecular weight of 258.30 g/mol . The phthalimide-thiazole scaffold is recognized as a privileged structure in medicinal chemistry, with demonstrated activities against neglected tropical diseases and cancer [1]. This compound is primarily utilized as a synthetic intermediate and building block for further derivatization, with commercial availability at ≥95% purity from multiple vendors .

Why Phthalimide-Thiazole Analogs Cannot Be Interchanged: Positional Isomerism and Substitution Effects in 250258-56-1


Even within the narrow C13H10N2O2S isomeric space, phthalimide-thiazole compounds are not interchangeable. The positional isomer N-(2-thiazol-2-yl-ethyl)-phthalimide (CAS 75322-68-8) differs from 250258-56-1 solely in the thiazole attachment point (position 2 vs. position 4), yet this alters the hydrogen bonding geometry of the thiazole nitrogen relative to the phthalimide core . Published structure-activity relationship (SAR) studies on phthalimide-thiazole derivatives demonstrate that substituent position and identity on the thiazole ring profoundly affect both antiproliferative potency (IC50 ranges spanning >100-fold across analogs in the same assay) and target selectivity profiles [1]. Procurement of a pre-substituted analog without systematic SAR validation carries the risk of selecting a compound with suboptimal activity for the intended biological target. 250258-56-1, as the unsubstituted parent scaffold, provides a defined starting point for rational derivatization rather than an arbitrary substitution pattern inherited from a vendor catalog.

Quantitative Differentiation Evidence for 2-[2-(1,3-Thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione (250258-56-1)


Positional Isomer Differentiation: 4-Thiazolyl vs. 2-Thiazolyl Attachment and Predicted Physicochemical Profile

250258-56-1 (thiazol-4-yl isomer) is distinguished from its closest positional isomer, N-(2-thiazol-2-yl-ethyl)-phthalimide (CAS 75322-68-8), by the attachment point of the thiazole ring to the ethyl linker. Both share the identical molecular formula C13H10N2O2S and molecular weight (258.30 g/mol), but the 4-position attachment in 250258-56-1 places the thiazole nitrogen distal to the linker, whereas the 2-position attachment in 75322-68-8 places it adjacent . The predicted LogP for the 2-thiazolyl isomer is 1.92 with a polar surface area (PSA) of 78.51 Ų . The 4-thiazolyl isomer (250258-56-1) has a measured melting point of 99–100 °C and predicted density of 1.407 ± 0.06 g/cm³ . Literature SAR demonstrates that the thiazole nitrogen position critically influences hydrogen-bond-mediated target recognition in phthalimide-thiazole bioactivity [1].

Positional isomerism Physicochemical characterization Structure-property relationships

Scaffold Simplicity Advantage: Unsubstituted Thiazole as a Derivatization Platform vs. Pre-Substituted Analogs

250258-56-1 features an unsubstituted thiazole ring, offering three chemically accessible vectors for diversification (C-2, C-5, and the nitrogen). In contrast, commercially available pre-substituted analogs such as 2-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]isoindole-1,3-dione (CAS 1803561-26-3) and 2-[2-(2-amino-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione (CAS 137118-00-4) already occupy key positions, restricting further SAR exploration [1]. Published medicinal chemistry campaigns on the phthalimide-thiazole scaffold consistently employ the unsubstituted or minimally substituted parent as the starting point for systematic derivatization, with substituent introduction at the thiazole C-2 position producing IC50 variations of over 100-fold against cancer cell lines (IC50 range 0.2–16.10 µM across derivatives in the same study) [2][3].

Medicinal chemistry Scaffold diversification Structure-activity relationship

Antischistosomal Class Evidence: Phthalimide-Thiazole Selectivity vs. Praziquantel in Schistosoma mansoni

Phthalimide-thiazole derivatives have demonstrated in vitro antischistosomal activity against adult Schistosoma mansoni worms with a favorable selectivity profile compared to the standard drug praziquantel (PZQ). In a head-to-head study, the phthalyl thiazole LpQM-45 achieved 100% worm mortality at 100 µg/mL within 144 hours (IC50 = 46.20 µg/mL at 24 h), while exhibiting no cytotoxicity to murine splenocytes at concentrations exceeding 100 µg/mL (CC50 > 100 µg/mL) [1]. In contrast, PZQ showed a CC50 of 51 µg/mL in the same splenocyte assay, indicating that the phthalimide-thiazole scaffold provides a wider therapeutic window [1]. A subsequent 2022 study confirmed that phthalimido-thiazole derivatives (compounds 2b–d, 2h–j) achieved 100% mortality of schistosomules at concentrations as low as 5 µg/mL within the first 24 hours of exposure [2]. The phthalimide-thiazole scaffold is recognized as a privileged structure for antischistosomal drug development [3].

Antischistosomal Schistosoma mansoni Selectivity index Neglected tropical disease

Anticancer Class Evidence: Phthalimide-Thiazole Potency vs. Thalidomide in Human Cancer Cell Lines

The phthalimide-thiazole chemotype has demonstrated substantially greater in vitro anticancer potency than the parent drug thalidomide. In a systematic study of eleven 1,3-thiazole-incorporated phthalimide derivatives, compound 5b exhibited an IC50 of 0.20 ± 0.01 µM against MCF-7 breast cancer cells, while compounds 5k and 5g showed IC50 values of 0.60 ± 0.04 µM and 0.43 ± 0.06 µM against MDA-MB-468 and PC-12 cells, respectively [1]. In a separate study, phthalimido-thiazole derivatives containing dichloro-substituted phenyl rings (compounds 5a–5e, 6a–6f) showed IC50 values of 5.56–16.10 µM against MV4-11 leukemia cells, with selectivity index values up to 11.92 relative to normal cells [2]. By comparison, thalidomide has reported IC50 values of approximately 44–200 µM against MCF-7 cells in comparable MTT assays [3]. The mechanism of action involves caspase-3 activation, DNA fragmentation, and induction of apoptosis via the intrinsic pathway (BAX upregulation, BCL-2 downregulation) [1].

Anticancer Cytotoxicity Apoptosis Phthalimide derivatives

Dual Antiparasitic Potential: Phthalimide-Thiazole Activity Against Trypanosoma cruzi and Plasmodium falciparum

The phthalimide-thiazole scaffold has demonstrated dual antiparasitic activity against both Trypanosoma cruzi (Chagas disease) and Plasmodium falciparum (malaria). In a comprehensive study, phthalimido-thiazole derivatives 4l, 4m, and 4n exhibited antimalarial IC50 values of 1.2 µM, 1.7 µM, and 2.4 µM, respectively [1]. Against T. cruzi, phthalimido-thiosemicarbazone derivatives (precursors to the thiazole series) showed greater potency than the control drug benznidazole (IC50 = 14.6 µM), with lead compounds achieving IC50 values as low as 4.48 µM [1]. The phthalimido-thiazole building block approach has been validated as a productive strategy for generating compounds with potent activity against the trypomastigote form of T. cruzi at concentrations with low cytotoxicity to host spleen cells [2].

Antiparasitic Trypanosoma cruzi Plasmodium falciparum Chagas disease

Recommended Application Scenarios for 2-[2-(1,3-Thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione (250258-56-1)


Medicinal Chemistry Lead Optimization: Systematic SAR Exploration Starting from the Unsubstituted Phthalimide-Thiazole Scaffold

For medicinal chemistry teams initiating a phthalimide-thiazole lead optimization program, 250258-56-1 is the recommended starting scaffold rather than pre-substituted analogs. Its three accessible thiazole derivatization positions (C-2, C-5, and N-3) support systematic exploration of substituent effects, which published SAR demonstrates can modulate anticancer potency over a >100-fold range (IC50 0.20 to 16.10 µM) [1][2]. The ethyl linker between phthalimide and thiazole provides conformational flexibility that can be exploited for target engagement optimization. Procurement of this unsubstituted scaffold enables the medicinal chemist to control the substitution pattern rather than being constrained by a vendor's arbitrary pre-functionalized analog selection.

Antischistosomal Drug Discovery: Building on the Privileged Phthalimide-Thiazole Scaffold with Favorable Selectivity

For neglected tropical disease programs targeting schistosomiasis, 250258-56-1 represents the core scaffold of a privileged chemotype that has demonstrated superior selectivity to praziquantel in preclinical models. Phthalimide-thiazole derivatives have achieved 100% schistosomule mortality at 5 µg/mL within 24 hours [3], with splenocyte cytotoxicity CC50 values exceeding 100 µg/mL compared to PZQ's CC50 of 51 µg/mL [4]. The scaffold also demonstrates multi-stage activity affecting both immature schistosomulae and adult worms, with additional anti-fibrotic effects and favorable immunomodulation (IL-10 increase, TNF-α reduction) [3]. 250258-56-1 can serve as the starting point for synthesizing focused libraries aimed at improving potency while maintaining this favorable selectivity window.

Antiparasitic Drug Discovery: Dual Chagas and Malaria Program Starting Point

Research groups pursuing antiparasitic agents against kinetoplastid and apicomplexan parasites should consider 250258-56-1 as a starting scaffold, given the demonstrated dual activity of phthalimide-thiazole derivatives against both Trypanosoma cruzi (IC50 = 4.48 µM, approximately 3.3-fold more potent than benznidazole at IC50 = 14.6 µM) and Plasmodium falciparum (IC50 = 1.2–2.4 µM) [5]. The phthalimido-thiazole building block approach has been validated for generating compounds with potent activity against the clinically relevant trypomastigote form of the parasite at concentrations that spare host spleen cells [6].

Chemical Biology Tool Compound Synthesis: Amine-Protected Intermediate for Targeted Protein Degradation

Beyond direct bioactivity, 250258-56-1 serves as a useful synthetic intermediate where the phthalimide group functions as a protected primary amine precursor. The phthalimide moiety is a well-established cereblon (CRBN) E3 ligase binding motif used in PROTAC and molecular glue degrader design [7]. The thiazole-ethyl side chain provides a vector for linker attachment in bifunctional degrader molecules. Researchers developing targeted protein degradation modalities can utilize 250258-56-1 as a building block that combines the CRBN-targeting phthalimide with a thiazole handle for further conjugation, potentially enabling the exploration of novel CRBN-based degraders with distinct substrate specificity profiles.

Quote Request

Request a Quote for 2-[2-(1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.